L-Allo-Isoleucine can be derived from L-isoleucine through various synthetic pathways. It is commercially available from specialized suppliers who focus on isotopically labeled amino acids for research purposes. The compound's synthesis often involves enzymatic methods or chemical transformations that allow for the incorporation of stable isotopes, making it suitable for advanced analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
L-Allo-Isoleucine belongs to the class of α-amino acids, which are characterized by the presence of an amino group (-NH2), a carboxyl group (-COOH), and a side chain that varies among different amino acids. It is classified as a non-polar, branched-chain amino acid due to its aliphatic side chain structure. This classification impacts its biochemical behavior and interactions within biological systems.
The synthesis of L-alloisoleucine can be achieved through several methods:
The synthetic routes often require careful control over reaction conditions to ensure high yields and purity. Techniques such as high-performance liquid chromatography (HPLC) are commonly employed to purify the final product and confirm its isotopic composition.
L-Allo-Isoleucine has a molecular formula of C6H13N1O2 with a molecular weight of approximately 145.18 g/mol. Its structure features a central carbon atom bonded to an amino group, a carboxyl group, and a branched hydrocarbon side chain.
The stereochemistry of L-alloisoleucine distinguishes it from other isomers like D-alloisoleucine and L-isoleucine. The specific arrangement of atoms affects its biological activity and interactions within proteins.
L-Allo-Isoleucine participates in various biochemical reactions typical for amino acids, including:
The reactivity of L-alloisoleucine is influenced by its functional groups, allowing it to engage in both nucleophilic and electrophilic reactions under appropriate conditions.
The mechanism by which L-alloisoleucine exerts its effects in biological systems typically involves its incorporation into proteins during translation. Once incorporated, it contributes to the structural integrity and function of proteins, influencing their conformation and activity.
Studies have shown that variations in amino acid composition can significantly affect protein folding and stability, highlighting the importance of L-alloisoleucine in protein biochemistry .
Relevant analyses indicate that L-alloisoleucine maintains stability over time when stored properly away from light and moisture .
L-Allo-Isoleucine (13C6,15N) finds extensive applications in scientific research:
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